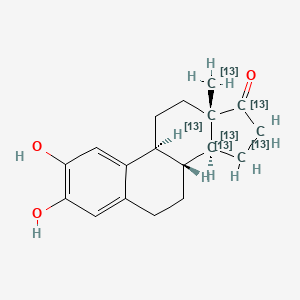

2-Hydroxyestrone-13C6

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H22O3 |

|---|---|

Molecular Weight |

292.32 g/mol |

IUPAC Name |

(8R,9S,13S,14S)-2,3-dihydroxy-13-(113C)methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C18H22O3/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-15(19)16(20)9-13(10)11/h8-9,11-12,14,19-20H,2-7H2,1H3/t11-,12+,14-,18-/m0/s1/i1+1,4+1,5+1,14+1,17+1,18+1 |

InChI Key |

SWINWPBPEKHUOD-XUEWEILHSA-N |

Isomeric SMILES |

[13CH3][13C@]12CC[C@H]3[C@H]([13C@@H]1[13CH2][13CH2][13C]2=O)CCC4=CC(=C(C=C34)O)O |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 13C-Labeled 2-Hydroxyestrone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of ¹³C-labeled 2-hydroxyestrone, a critical analytical standard and tracer for metabolic studies. Due to the absence of a single, published protocol for this specific isotopically labeled compound, this guide synthesizes established methods for the synthesis of related catechol estrogens and the purification of analogous compounds.

Introduction

2-Hydroxyestrone (2-OHE1) is a major metabolite of estrone and estradiol, formed via 2-hydroxylation primarily by cytochrome P450 enzymes (CYP1A and CYP3A subfamilies) in the liver.[1][2] As a catechol estrogen, its role in various physiological and pathological processes is of significant interest. ¹³C-labeled 2-hydroxyestrone serves as an invaluable internal standard for quantitative analysis by mass spectrometry and as a tracer in metabolic flux analysis studies. This guide outlines a plausible synthetic and purification workflow for the preparation of high-purity ¹³C-labeled 2-hydroxyestrone.

Synthesis of ¹³C-Labeled 2-Hydroxyestrone

The synthesis of ¹³C-labeled 2-hydroxyestrone can be approached through two primary routes: enzymatic synthesis and chemical synthesis. Both methods would ideally start from a commercially available ¹³C-labeled estrone precursor.

Starting Material

The most direct synthetic precursor is ¹³C-labeled estrone. Several isotopologues are commercially available, such as Estrone-2,3,4-¹³C₃. The choice of labeling pattern will depend on the specific requirements of the intended application.

Enzymatic Synthesis

Enzymatic synthesis offers high specificity for the desired 2-hydroxylation, minimizing the formation of other isomers. Cytochrome P450 enzymes or tyrosinase are the primary catalysts for this transformation.[3][4]

Experimental Protocol: Enzymatic Synthesis

-

Enzyme Preparation: A microsomal preparation containing human cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2, or CYP3A4) or commercially available tyrosinase from Agaricus bisporus can be used.

-

Reaction Mixture Preparation: In a suitable reaction vessel, combine the following in a buffered solution (e.g., potassium phosphate buffer, pH 7.4):

-

¹³C-labeled estrone (dissolved in a minimal amount of a suitable organic solvent like ethanol or DMSO).

-

NADPH-generating system (for CYP450-mediated reactions), typically consisting of NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

-

The enzyme preparation.

-

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a predetermined time (e.g., 1-4 hours). The reaction progress can be monitored by analytical HPLC.

-

Reaction Quenching: Terminate the reaction by adding a quenching solvent, such as ice-cold acetonitrile or methanol.

-

Extraction: Centrifuge the quenched reaction mixture to pellet the protein. The supernatant containing the product is then collected and concentrated under reduced pressure. The product can be further extracted from the aqueous phase using an organic solvent like ethyl acetate.

Chemical Synthesis

Experimental Protocol: Chemical Synthesis (Adapted)

-

Protection of the 17-keto group: The 17-keto group of ¹³C-labeled estrone can be protected, for example, as a ketal, to prevent side reactions.

-

2-Formylation: The protected ¹³C-estrone can be formylated at the 2-position using a Vilsmeier-Haack reaction with phosphorus oxychloride and dimethylformamide.

-

Baeyer-Villiger Oxidation: The 2-formyl group is then converted to a formate ester via Baeyer-Villiger oxidation using a peroxy acid such as m-chloroperoxybenzoic acid (mCPBA).

-

Hydrolysis: The formate ester and the protecting group at C17 are subsequently hydrolyzed under basic conditions to yield ¹³C-labeled 2-hydroxyestrone.

-

Work-up: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.

Purification of ¹³C-Labeled 2-Hydroxyestrone

Catechol estrogens are susceptible to oxidation, so purification should be performed promptly after synthesis, and the use of antioxidants like ascorbic acid in the solvents can be beneficial.[5] Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for obtaining high-purity ¹³C-labeled 2-hydroxyestrone.

Experimental Protocol: Preparative HPLC Purification

-

Column: A reversed-phase C18 column is typically used for the separation of estrogens.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Detection: UV detection at a wavelength of approximately 280 nm is suitable for detecting the phenolic ring of the estrogen.

-

Fraction Collection: Fractions corresponding to the peak of ¹³C-labeled 2-hydroxyestrone are collected.

-

Solvent Removal: The solvent from the collected fractions is removed under reduced pressure to yield the purified product.

-

Purity Assessment: The purity of the final product should be assessed by analytical HPLC and its identity confirmed by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for 2-Hydroxyestrone

| Property | Value |

| Molecular Formula | C₁₈H₂₂O₃ |

| Molar Mass (unlabeled) | 286.37 g/mol |

| Molar Mass (¹³C₃-labeled) | 289.39 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (unlabeled, in CDCl₃) | δ 6.81 (s, 1H, H-1), 6.61 (s, 1H, H-4), 2.8 (m, 2H, H-6), 0.86 (s, 3H, 18-CH₃)[6] |

| Mass Spectrum (unlabeled) | Major fragments and their relative intensities would be listed here. |

Note: Specific spectroscopic data for the ¹³C-labeled compound would need to be acquired upon synthesis and would show characteristic shifts and coupling constants related to the positions of the ¹³C atoms.

Table 2: Summary of a Potential Synthesis and Purification Scheme

| Step | Method | Key Reagents/Conditions | Expected Outcome |

| Synthesis | Enzymatic (CYP450) | ¹³C-Estrone, Microsomes, NADPH regenerating system, 37°C | Conversion of ¹³C-Estrone to ¹³C-2-Hydroxyestrone |

| Purification | Preparative HPLC | C18 column, Water/Acetonitrile gradient | Isolation of high-purity ¹³C-2-Hydroxyestrone |

| Analysis | HPLC, MS, NMR | - | Confirmation of purity and identity |

Visualization of Workflows and Pathways

Estrogen Metabolism Pathway

Caption: Metabolic pathway of estrone to its hydroxylated metabolites.

Experimental Workflow for Synthesis and Purification

Caption: General experimental workflow for the synthesis and purification.

References

- 1. Differential hydroxylations of estrone and estradiol in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Hydroxyestrone - Wikipedia [en.wikipedia.org]

- 3. 2-Hydroxyestrone | Rupa Health [rupahealth.com]

- 4. Oxidative transformation of 2-hydroxyestrone. Stability and reactivity of 2,3-estrone quinone and its relationship to estrogen carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

- 6. Estrone | C18H22O2 | CID 5870 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Metabolic Conversion of Estrone to 2-Hydroxyestrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway leading from estrone (E1) to 2-hydroxyestrone (2-OHE1), a critical reaction in estrogen metabolism. This document details the enzymatic processes, cellular locations, and provides relevant quantitative data and experimental methodologies for professionals in research and drug development.

Introduction to Estrone Metabolism

Estrone is a primary estrogen that, along with estradiol, undergoes extensive metabolism, primarily in the liver, to form various hydroxylated and conjugated derivatives.[1][2] These metabolic pathways are crucial in regulating the overall estrogenic activity within the body, as the resulting metabolites can have significantly different physiological effects compared to the parent hormone. One of the major metabolic routes for estrone is hydroxylation, which can occur at several positions on the steroid nucleus, with the 2- and 16α-positions being the most prominent.[3][4] The formation of 2-hydroxyestrone is considered a significant pathway, leading to a catechol estrogen with weak estrogenic activity.[4][5]

The 2-Hydroxylation Pathway of Estrone

The conversion of estrone to 2-hydroxyestrone is an irreversible hydroxylation reaction that introduces a hydroxyl group at the C-2 position of the aromatic A ring of the estrone molecule.[6] This reaction is catalyzed by a superfamily of enzymes known as cytochrome P450 (CYP).[7][8]

Key Enzymes and Cellular Localization

The 2-hydroxylation of estrone is predominantly carried out by members of the CYP1A and CYP3A subfamilies of cytochrome P450 enzymes.[6][9] The primary cellular location for this metabolic process is the liver, where CYP enzymes are abundantly expressed.[7][10] However, this conversion also occurs in extrahepatic tissues such as the breast, uterus, and brain, where it may play a role in local estrogen modulation.[7][11]

The key enzymes involved in the formation of 2-hydroxyestrone include:

-

CYP1A2: Highly active in the liver and considered a major contributor to hepatic estrone 2-hydroxylation.[7][12]

-

CYP3A4: Another significant enzyme in the liver that catalyzes the 2-hydroxylation of estrone.[7][12]

-

CYP1A1: Primarily expressed in extrahepatic tissues and plays a crucial role in the local metabolism of estrone to 2-hydroxyestrone.[7][9]

-

CYP1B1: While primarily associated with 4-hydroxylation, it can also contribute to the formation of 2-hydroxyestrone.[9][10]

The relative contribution of these enzymes can vary depending on the tissue and individual genetic polymorphisms.[9]

Quantitative Data on Estrone 2-Hydroxylation

The following table summarizes the kinetic parameters for the formation of 2-hydroxyestrone from estrone by various recombinant human cytochrome P450 enzymes. These values provide insight into the efficiency of each enzyme in catalyzing this specific reaction.

| Enzyme | Km (μmol/L) | Vmax (nmol/nmol/min) |

| CYP1A1 | <10 | - |

| CYP1A2 | <10 | - |

| CYP1B1 | <10 | - |

| CYP2C19 | - | - |

| CYP3A5 | ~10 | - |

| Data sourced from a study on the in vitro metabolism of estrone by recombinant human cytochrome P450 enzymes.[9] The Vmax values were not explicitly provided in a comparable format in the source material. |

Experimental Protocols

This section outlines a general methodology for an in vitro enzyme kinetic assay to determine the formation of 2-hydroxyestrone from estrone using recombinant human cytochrome P450 enzymes or human liver microsomes.

In Vitro Estrone Hydroxylation Assay

Objective: To measure the rate of 2-hydroxyestrone formation from estrone by a specific CYP enzyme or a mixture of enzymes (e.g., in human liver microsomes).

Materials:

-

Recombinant human CYP enzymes (e.g., CYP1A1, CYP1A2, CYP3A4)

-

Human liver microsomes

-

Estrone (substrate)

-

NADPH regenerating system (or NADPH)

-

Incubation buffer (e.g., potassium phosphate buffer)

-

Stopping solution (e.g., acetonitrile or methanol)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or fluorescence)

-

2-hydroxyestrone standard

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the incubation buffer, the CYP enzyme source (recombinant enzyme or microsomes), and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for a short period to allow the components to equilibrate.

-

Initiation of Reaction: Initiate the reaction by adding estrone (dissolved in a suitable solvent like DMSO or acetonitrile) to the reaction mixture. The final concentration of the organic solvent should be minimized to avoid enzyme inhibition.[9]

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring that the reaction remains in the linear range of product formation. Linearity can be determined through time-course experiments.[9]

-

Termination of Reaction: Stop the reaction by adding a cold stopping solution, such as acetonitrile, which also serves to precipitate proteins.

-

Sample Preparation: Centrifuge the terminated reaction mixture to pellet the precipitated proteins. Collect the supernatant for analysis.

-

HPLC Analysis: Analyze the supernatant using a validated HPLC method to separate and quantify the formation of 2-hydroxyestrone. A standard curve of 2-hydroxyestrone should be used for accurate quantification.

Data Analysis: The rate of 2-hydroxyestrone formation is calculated from the amount of product formed over time. For kinetic analysis, the experiment is repeated with varying concentrations of estrone to determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Visualizations

Metabolic Pathway of Estrone to 2-Hydroxyestrone

Caption: Enzymatic conversion of estrone to 2-hydroxyestrone.

Experimental Workflow for In Vitro Estrone Metabolism Assay

References

- 1. ClinPGx [clinpgx.org]

- 2. Estrone - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Increased 2-Hydroxylation of Estrogen in Women with a Family History of Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Increased 2-hydroxylation of estrogen is associated with lower body fat and increased lean body mass in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Hydroxyestrone - Wikipedia [en.wikipedia.org]

- 7. Cytochrome P450-mediated metabolism of estrogens and its regulation in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. P450 enzymes of estrogen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Cytochrome P450-mediated Metabolism of Estrogens and Its Regulation in Human | Semantic Scholar [semanticscholar.org]

- 11. Hydroxylation of estradiol - Wikipedia [en.wikipedia.org]

- 12. Roles of cytochromes P450 1A2 and 3A4 in the oxidation of estradiol and estrone in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydroxyestrone-13C6: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyestrone-13C6 is the isotopically labeled form of 2-hydroxyestrone, a major endogenous metabolite of estrone and estradiol. As a catechol estrogen, 2-hydroxyestrone plays a significant role in various physiological and pathological processes, including hormone-dependent cancers. The incorporation of six carbon-13 atoms provides a valuable tool for researchers in metabolic studies, quantitative analysis, and as an internal standard in mass spectrometry-based assays. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, alongside relevant biological context and generalized experimental protocols.

Chemical and Physical Properties

Quantitative data for this compound is limited. The following tables summarize the available information for the labeled compound and its unlabeled counterpart, 2-Hydroxyestrone, for comparative purposes.

Table 1: General and Chemical Properties

| Property | This compound | 2-Hydroxyestrone |

| Molecular Formula | C₁₂¹³C₆H₂₂O₃ | C₁₈H₂₂O₃ |

| Molecular Weight | 292.32 g/mol | 286.37 g/mol |

| CAS Number | Not available | 362-06-1 |

| Synonyms | Catecholestrone-13C6 | 2-OHE1, Catecholestrone, Estra-1,3,5(10)-trien-2,3-diol-17-one |

| Chemical Class | Catechol Estrogen, Steroid | Catechol Estrogen, Steroid |

Table 2: Physical Properties (Data for 2-Hydroxyestrone)

| Property | Value |

| Appearance | Solid |

| Solubility | Soluble in DMSO, Ethanol |

| Storage Temperature | 2-8°C |

Biological Significance and Signaling Pathways

2-Hydroxyestrone is a key metabolite in the estrogen metabolic pathway. It is formed from estrone through hydroxylation, primarily by cytochrome P450 enzymes (CYP1A1, CYP1A2, and CYP1B1).[1] The balance between the formation of 2-hydroxyestrone and another metabolite, 16α-hydroxyestrone, is believed to be a critical factor in estrogen-related carcinogenesis, particularly in breast cancer.[2] 2-Hydroxyestrone is often referred to as a "good" estrogen due to its weak estrogenic activity and potential anti-proliferative effects in some cancer cell lines.[3][4]

Estrogen Metabolism Pathway

The following diagram illustrates the metabolic conversion of estrone to 2-hydroxyestrone and its subsequent methylation.

Signaling in Breast Cancer Cells

In estrogen receptor-positive (ER+) breast cancer cells, 2-hydroxyestrone has been shown to exhibit anti-proliferative effects, in contrast to the proliferative effects of estradiol and 16α-hydroxyestrone.[1][3] This is attributed to its weak binding to the estrogen receptor and its ability to induce pathways leading to apoptosis.

Experimental Protocols

Due to the lack of specific published protocols for this compound, the following sections provide generalized methodologies based on common practices for isotopically labeled steroids.

General Synthesis of Isotopically Labeled Estrogens

The synthesis of 13C-labeled estrogens typically involves a multi-step chemical synthesis starting from a commercially available 13C-labeled precursor. The specific synthetic route would be designed to incorporate the 13C atoms at the desired positions in the steroid backbone. This often involves reactions such as Grignard reactions, Wittig reactions, and various cyclization and functional group manipulation steps. The final product is then purified using chromatographic techniques.

Purification by High-Performance Liquid Chromatography (HPLC)

Objective: To purify this compound from a crude reaction mixture.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for mobile phase modification)

Procedure:

-

Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or acetonitrile).

-

Mobile Phase Preparation: Prepare a mobile phase mixture, for example, a gradient of acetonitrile in water. A typical starting condition could be 40% acetonitrile, increasing to 90% over 20 minutes.

-

HPLC Analysis:

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject the sample onto the column.

-

Run the gradient elution program.

-

Monitor the elution profile at an appropriate wavelength (e.g., 280 nm for estrogens).

-

-

Fraction Collection: Collect the fractions corresponding to the peak of this compound.

-

Purity Assessment: Re-inject an aliquot of the collected fraction to confirm its purity.

Analysis by Mass Spectrometry

Objective: To confirm the identity and isotopic enrichment of this compound.

Instrumentation:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system.

Procedure (for LC-MS):

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol).

-

LC Separation: Use a short C18 column to separate the analyte from any remaining impurities before introduction into the mass spectrometer.

-

Mass Spectrometry Analysis:

-

Ionize the sample using an appropriate technique (e.g., electrospray ionization - ESI).

-

Acquire the mass spectrum in full scan mode to determine the molecular weight. The expected [M+H]⁺ ion for this compound is m/z 293.3.

-

Perform tandem mass spectrometry (MS/MS) to obtain a characteristic fragmentation pattern for structural confirmation.

-

The isotopic enrichment can be determined by comparing the peak intensities of the labeled compound with any residual unlabeled compound.

-

Conclusion

This compound is a vital research tool for elucidating the complex roles of estrogen metabolism in health and disease. While detailed physicochemical data for the labeled compound is sparse, its properties can be largely inferred from its well-characterized unlabeled counterpart. The provided overview of its biological context and generalized experimental protocols serves as a valuable resource for researchers and professionals in the field of drug development and endocrinology. Further studies are warranted to fully characterize the specific properties of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Estrogen Metabolism and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Estrogen metabolism and risk of breast cancer: a prospective study of the 2:16alpha-hydroxyestrone ratio in premenopausal and postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Nature of Catechol Estrogens: A Technical Guide to Their Function in Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted roles of catechol estrogens in cellular physiology and pathology. Catechol estrogens, the hydroxylated metabolites of estrone (E1) and estradiol (E2), stand at a critical metabolic crossroads, exhibiting both hormonal and genotoxic properties. Their functions are dictated by their subsequent metabolic fate: O-methylation to benign methoxyestrogens or oxidation to reactive quinones. This duality positions them as key players in a range of cellular processes, from endocrine regulation to carcinogenesis, making them a subject of intense research and a potential target for therapeutic intervention.

Core Concepts: The Dichotomy of Catechol Estrogen Action

Estrogens are metabolized into two primary classes of catechol estrogens: 2-hydroxyestrogens (2-OHEs) and 4-hydroxyestrogens (4-OHEs). The formation of these metabolites is catalyzed by cytochrome P450 (CYP) enzymes, with CYP1A1 and CYP3A4 primarily responsible for 2-hydroxylation, and CYP1B1 for 4-hydroxylation.[1][2]

Once formed, catechol estrogens can undergo two major competing metabolic pathways:

-

Detoxification Pathway: Catalyzed by Catechol-O-methyltransferase (COMT), this pathway involves the methylation of the catechol hydroxyl groups to form methoxyestrogens (e.g., 2-methoxyestradiol, 4-methoxyestrone).[3][4] This process generally inactivates the catechol estrogens, reducing their potential for harmful reactions.[3]

-

Activation Pathway: This pathway involves the oxidation of catechol estrogens to semiquinones and subsequently to highly reactive electrophilic quinones (e.g., E2-3,4-quinone).[1] These quinones can covalently bind to DNA, forming adducts that can lead to mutations and initiate cancer.[1]

This balance between detoxification and activation is a critical determinant of cellular fate and is influenced by genetic factors (e.g., COMT polymorphisms) and environmental exposures.

Data Presentation: Quantitative Insights into Catechol Estrogen Function

The following tables summarize key quantitative data related to the interaction of catechol estrogens with cellular components and the enzymes that regulate their metabolism.

Table 1: Estrogen Receptor Binding Affinity

| Compound | Receptor | Binding Affinity (Kd, nM) | Relative Binding Affinity (%) |

| 17β-Estradiol (E2) | Estrogen Receptor α (ERα) | ~0.1 | 100 |

| 2-Hydroxyestradiol (2-OHE2) | Estrogen Receptor α (ERα) | Varies, generally lower than E2 | 10-50 |

| 4-Hydroxyestradiol (4-OHE2) | Estrogen Receptor α (ERα) | Varies, generally lower than E2 | 20-80 |

| 2-Hydroxyestrone (2-OHE1) | Estrogen Receptor α (ERα) | Lower than 2-OHE2 | <10 |

| 4-Hydroxyestrone (4-OHE1) | Estrogen Receptor α (ERα) | Higher than 2-OHE1 | 10-30 |

Note: Relative binding affinities can vary depending on the assay system. The data presented are aggregated from multiple sources for comparative purposes.

Table 2: Enzyme Kinetics of Catechol Estrogen Metabolism

| Enzyme | Substrate | Km (µM) | Vmax (pmol/mg protein/min) or kcat (min⁻¹) |

| CYP1A2 | Estradiol (for 2-hydroxylation) | ~25-50 | Varies with expression system |

| CYP3A4 | Estradiol (for 2-hydroxylation) | ~50-100 | Varies with expression system |

| CYP1B1 | Estradiol (for 4-hydroxylation) | ~5-15 | Varies with expression system |

| COMT (Wild-Type) | 2-Hydroxyestradiol (2-OHE2) | 1.3 ± 0.2 | kcat = 1.8 ± 0.1 min⁻¹ |

| 4-Hydroxyestradiol (4-OHE2) | 0.9 ± 0.1 | kcat = 3.6 ± 0.2 min⁻¹ | |

| 2-Hydroxyestrone (2-OHE1) | 2.1 ± 0.3 | kcat = 1.2 ± 0.1 min⁻¹ | |

| 4-Hydroxyestrone (4-OHE1) | 1.1 ± 0.2 | kcat = 2.9 ± 0.2 min⁻¹ | |

| COMT (Variant, Met/Met) | 2-Hydroxyestradiol (2-OHE2) | 1.5 ± 0.3 | kcat = 0.7 ± 0.1 min⁻¹ |

| 4-Hydroxyestradiol (4-OHE2) | 1.0 ± 0.2 | kcat = 1.5 ± 0.1 min⁻¹ | |

| 2-Hydroxyestrone (2-OHE1) | 2.4 ± 0.4 | kcat = 0.5 ± 0.1 min⁻¹ | |

| 4-Hydroxyestrone (4-OHE1) | 1.2 ± 0.3 | kcat = 1.2 ± 0.1 min⁻¹ |

Data for COMT kinetics are adapted from studies on recombinant human enzyme.[3][5]

Table 3: Reported Concentrations of Catechol Estrogens in Human Biological Samples

| Catechol Estrogen | Sample Type | Concentration Range |

| 2-Hydroxyestrone (2-OHE1) | Urine | 1-30 ng/mg creatinine |

| Serum/Plasma | 5-50 pg/mL | |

| 4-Hydroxyestrone (4-OHE1) | Urine | 0.1-5 ng/mg creatinine |

| Serum/Plasma | <10 pg/mL | |

| 2-Hydroxyestradiol (2-OHE2) | Urine | 0.5-10 ng/mg creatinine |

| Serum/Plasma | <20 pg/mL | |

| 4-Hydroxyestradiol (4-OHE2) | Urine | <2 ng/mg creatinine |

| Serum/Plasma | Not consistently detected |

Concentrations can vary significantly based on factors such as age, sex, menopausal status, and lifestyle. These values represent a general range found in the literature.[6][7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways of catechol estrogens and a typical experimental workflow for their analysis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of catechol estrogens.

Quantification of Catechol Estrogens by HPLC with Electrochemical Detection (HPLC-ECD)

This method is highly sensitive for the detection of electrochemically active compounds like catechol estrogens.

-

Sample Preparation:

-

For liquid samples (plasma, urine), perform a solid-phase extraction (SPE) using a C18 cartridge to isolate the estrogen fraction.

-

For tissue samples, homogenize in a suitable buffer and perform a liquid-liquid extraction with a solvent like diethyl ether or ethyl acetate.

-

Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the HPLC mobile phase.

-

-

HPLC-ECD Analysis:

-

HPLC System: A standard HPLC system with a C18 reverse-phase column is typically used.

-

Mobile Phase: An isocratic or gradient mobile phase consisting of an aqueous buffer (e.g., ammonium phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile) is employed.[8]

-

Electrochemical Detector: A multi-channel coulometric electrode array detector is highly effective. Set the potentials of the electrodes in an increasing oxidative series (e.g., from +100 mV to +800 mV).

-

Quantification: Identify and quantify catechol estrogens based on their retention times and the ratio of the responses across the different electrodes compared to authentic standards.

-

Analysis of Catechol Estrogens and their Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity for the simultaneous measurement of multiple estrogen metabolites.

-

Sample Preparation:

-

Follow similar extraction procedures as for HPLC-ECD.

-

For enhanced sensitivity, derivatization of the catechol estrogens may be performed.

-

-

LC-MS/MS Analysis:

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system with a C18 column is used for separation.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode is typically employed.

-

MRM Transitions: For each analyte, specific precursor-to-product ion transitions are monitored for quantification and confirmation.

-

Quantification: Use stable isotope-labeled internal standards for each analyte to ensure accurate quantification.

-

Assessment of Estrogenic Activity using the MCF-7 Cell Proliferation Assay

This bioassay measures the ability of a compound to stimulate the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

-

Cell Culture:

-

Maintain MCF-7 cells in a suitable growth medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).

-

Prior to the assay, culture the cells in a phenol red-free medium with charcoal-stripped FBS for several days to deplete endogenous estrogens.[9]

-

-

Assay Protocol:

-

Seed the cells in 96-well plates at an appropriate density.

-

Treat the cells with a range of concentrations of the test catechol estrogen, along with a positive control (e.g., 17β-estradiol) and a vehicle control.

-

Incubate the plates for 4-6 days.

-

Assess cell proliferation using a suitable method, such as the MTS assay, which measures mitochondrial activity, or by direct cell counting.[10][11]

-

-

Data Analysis:

-

Construct a dose-response curve and determine the EC50 value (the concentration that elicits 50% of the maximal response).

-

Measurement of Estrogen Receptor Activation using a Luciferase Reporter Gene Assay

This assay provides a quantitative measure of the ability of a compound to activate the estrogen receptor and induce gene expression.

-

Cell Line:

-

Assay Protocol:

-

Seed the cells in a 96-well plate.

-

Treat the cells with various concentrations of the catechol estrogen.

-

Incubate for 18-24 hours to allow for receptor activation and luciferase expression.

-

Lyse the cells and add a luciferase substrate.

-

Measure the resulting luminescence using a luminometer.[13]

-

-

Data Analysis:

-

Normalize the luciferase activity to a measure of cell viability (e.g., total protein).

-

Generate a dose-response curve and calculate the EC50 value.

-

Detection of DNA Adducts using the ³²P-Postlabeling Assay

This highly sensitive method is used to detect and quantify bulky DNA adducts formed by carcinogens.

-

DNA Isolation and Digestion:

-

Adduct Enrichment and Labeling:

-

Chromatographic Separation and Quantification:

-

Separate the ³²P-labeled adducts by multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.[16]

-

Detect the adducts by autoradiography and quantify the radioactivity using a phosphorimager or by scintillation counting.

-

Calculate the level of adducts relative to the total number of nucleotides.

-

Quantification of Oxidative DNA Damage (8-oxo-dG) by ELISA

This immunoassay measures the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), a common marker of oxidative DNA damage.

-

DNA Isolation and Digestion:

-

Isolate DNA from cells or tissues exposed to catechol estrogens.

-

Digest the DNA to single nucleosides using nuclease P1 and alkaline phosphatase.[17]

-

-

ELISA Protocol:

-

Use a competitive ELISA kit where the wells are pre-coated with an 8-oxo-dG conjugate.[17]

-

Add the digested DNA samples and a primary antibody specific for 8-oxo-dG to the wells. The 8-oxo-dG in the sample will compete with the coated 8-oxo-dG for antibody binding.

-

Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a chromogenic substrate (e.g., TMB) and measure the absorbance at 450 nm.[18]

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of 8-oxo-dG.

-

Calculate the concentration of 8-oxo-dG in the samples based on the standard curve. The absorbance is inversely proportional to the amount of 8-oxo-dG in the sample.[19]

-

References

- 1. Cytochrome P450 isoforms catalyze formation of catechol estrogen quinones that react with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of cytochrome P450 in estradiol metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Catechol-O-methyltransferase: characteristics, polymorphisms and role in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catechol-O-methyltransferase (COMT)-mediated metabolism of catechol estrogens: comparison of wild-type and variant COMT isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Catechol estrogen - Wikipedia [en.wikipedia.org]

- 7. Catechol estrogen concentrations in maternal and umbilical circulation at different modes of delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HPLC-ECD procedure for the measurement of O-methylation of catechol estrogens by vascular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. genome.ucsc.edu [genome.ucsc.edu]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]

- 12. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]

- 15. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cellbiolabs.com [cellbiolabs.com]

- 18. agrisera.com [agrisera.com]

- 19. search.cosmobio.co.jp [search.cosmobio.co.jp]

2-Hydroxyestrone: A Comprehensive Technical Guide to its Discovery, History, and Core Scientific Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyestrone (2-OHE1) is a major endogenous catechol estrogen metabolite of estrone and estradiol.[1] Initially considered an inactive byproduct of estrogen metabolism, extensive research has revealed its significant biological activities, often contrasting with its parent hormones. This technical guide provides an in-depth overview of the discovery, history, and key scientific data related to 2-hydroxyestrone, with a focus on its biochemical properties, the experimental methods used for its study, and its role in cellular signaling.

Discovery and History

The journey to understanding 2-hydroxyestrone began with early investigations into the metabolic fate of estrogens. In the early 1960s, the laboratory of Dr. Jack Fishman was pivotal in identifying 2-hydroxyestrone as a quantitatively significant product of estradiol metabolism in humans.[2][3] It was established that 2-hydroxylation is a major metabolic pathway for estrogens, rivaling or even exceeding the previously well-characterized 16α-hydroxylation pathway.[2]

A landmark 1984 study by Schneider, Huh, Bradlow, and Fishman provided the first direct evidence of the antiestrogenic action of 2-hydroxyestrone.[4] Their work on MCF-7 human breast cancer cells demonstrated that 2-hydroxyestrone could suppress cell growth and proliferation, a finding that has since spurred extensive research into its potential role in hormone-dependent cancers and other estrogen-related conditions.[4] This discovery marked a paradigm shift, recasting 2-hydroxyestrone from a simple metabolite to a bioactive molecule with potential protective effects.

Biochemical and Physiological Data

The biological effects of 2-hydroxyestrone are underpinned by its unique biochemical properties, from its interaction with metabolizing enzymes to its binding affinity for estrogen receptors.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₈H₂₂O₃ | [5] |

| Molar Mass | 286.371 g/mol | [5] |

| IUPAC Name | 2,3-Dihydroxyestra-1,3,5(10)-trien-17-one | [5] |

| CAS Number | 362-06-1 | [5] |

Enzyme Kinetics

The formation and further metabolism of 2-hydroxyestrone are governed by the kinetics of specific enzymes, primarily from the Cytochrome P450 (CYP) and Catechol-O-Methyltransferase (COMT) superfamilies.

| Enzyme | Substrate | Metabolite | Kₘ (µM) | Vₘₐₓ (pmol/min/pmol CYP) | Reference |

| CYP1A1 (Wild-type) | Estrone | 2-Hydroxyestrone | Similar to variants | Lower than CYP1A1.2 | [6] |

| CYP1A1.2 (Ile⁴⁶²Val) | Estrone | 2-Hydroxyestrone | Similar to wild-type | 12-fold higher than wild-type | [6] |

| CYP1A2 | Estrone | 2-Hydroxyestrone | - | High activity | [7] |

| CYP1B1 | Estrone | 2-Hydroxyestrone | - | Catalyzes formation | [8] |

| COMT | 2-Hydroxyestrone | 2-Methoxyestrone, 3-Methoxyestrone | Exhibits Michaelis-Menten kinetics | - | [9] |

Estrogen Receptor Binding Affinity

2-Hydroxyestrone exhibits a distinct binding profile for the two main estrogen receptor subtypes, ERα and ERβ.

| Ligand | Receptor | Binding Affinity (Relative to Estradiol) | Kᵢ or Kₑ (nM) | Reference |

| 2-Hydroxyestrone | ERα | Lower | - | [10] |

| 2-Hydroxyestrone | ERβ | Lower | - | [10] |

| Estradiol | ERα / ERβ | 100% | ~0.1-1 | [11] |

Note: Specific Kᵢ or Kₑ values for 2-hydroxyestrone are not consistently reported across studies, but its affinity is generally acknowledged to be lower than that of estradiol.

Physiological Concentrations

The concentration of 2-hydroxyestrone can vary significantly depending on the biological matrix, menopausal status, and other factors.

| Biological Matrix | Population | Concentration Range | Reference |

| Urine | Premenopausal Women | 9.3 ± 6.9 ng/mg creatinine (baseline) to 16.1 ± 10.6 ng/mg creatinine (post-intervention with flaxseed) | [8] |

| Urine | Postmenopausal Women | Lower than premenopausal women | [12] |

| Plasma/Serum | Postmenopausal Women | - | [11] |

Experimental Protocols

The quantification of 2-hydroxyestrone in biological samples is crucial for research and clinical studies. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Gas Chromatography-Mass Spectrometry (GC-MS).

Synthesis of 2-Hydroxyestrone (for standards)

A common method for preparing 2-hydroxyestrone for use as an analytical standard involves the chemical modification of estrone. Deuterated standards for use as internal standards in mass spectrometry can also be synthesized.[13]

Isolation of 2-Hydroxyestrone from Urine

A general procedure for isolating 2-hydroxyestrone and other catechol estrogens from urine involves the following steps:

-

Acid Hydrolysis: Urine samples are subjected to hot acid hydrolysis to deconjugate the estrogen metabolites.[14]

-

Solvent Extraction: The hydrolyzed urine is extracted with an organic solvent mixture, such as benzene/ethyl acetate.[14]

-

Washing: The organic extract is washed with a buffer, for instance, an ascorbic acid buffer, to remove impurities.[14]

-

Catechol Estrogen Extraction: The catechol estrogens are then selectively extracted from the organic phase using a borate buffer.[14]

-

Chromatographic Purification: The borate buffer extract is further purified using column chromatography, such as with Sephadex LH-20.[14]

Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

Commercial ELISA kits (e.g., ESTRAMET™) are widely used for the quantification of 2-hydroxyestrone in urine and plasma.[8][12]

Principle: This is a competitive immunoassay. 2-Hydroxyestrone in the sample competes with a known amount of enzyme-labeled 2-hydroxyestrone for binding to a limited number of specific anti-2-hydroxyestrone antibodies coated on a microplate. The amount of bound enzyme is inversely proportional to the concentration of 2-hydroxyestrone in the sample.

General Protocol Outline:

-

Sample Preparation: Urine or plasma samples may require enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to measure total (free and conjugated) 2-hydroxyestrone.[15]

-

Assay Procedure:

-

Standards and prepared samples are added to the antibody-coated microplate wells.

-

Enzyme-conjugated 2-hydroxyestrone is added to each well.

-

The plate is incubated to allow for competitive binding.

-

The plate is washed to remove unbound reagents.

-

A substrate for the enzyme is added, leading to a colorimetric reaction.

-

The reaction is stopped, and the absorbance is read on a microplate reader.

-

-

Data Analysis: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of 2-hydroxyestrone in the samples is then interpolated from this curve.

Validation: These assays are typically validated against GC-MS.[12] Intra- and inter-assay coefficients of variation are important performance metrics, with values often reported to be in the range of 5-15%.[8]

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a highly sensitive and specific method for the quantification of 2-hydroxyestrone.[16]

Principle: This technique separates volatile compounds in the gas phase and then detects and quantifies them based on their mass-to-charge ratio.

General Protocol Outline:

-

Sample Preparation and Isolation: As described in section 3.2.

-

Derivatization: Due to the low volatility of steroid hormones, a derivatization step is necessary. This typically involves reacting the isolated 2-hydroxyestrone with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form more volatile trimethylsilyl (TMS) derivatives.[17]

-

GC Separation: The derivatized sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The column separates the different estrogen metabolites based on their boiling points and interactions with the column's stationary phase.

-

MS Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. Here, they are ionized, and the resulting ions are separated by their mass-to-charge ratio.

-

Quantification: Quantification is typically achieved using selected ion monitoring (SIM), where the mass spectrometer is set to detect specific ions characteristic of the 2-hydroxyestrone derivative. An internal standard (e.g., deuterated 2-hydroxyestrone) is used to correct for variations in extraction and derivatization efficiency.

Signaling Pathways and Molecular Interactions

The anti-estrogenic effects of 2-hydroxyestrone are mediated through its interaction with the estrogen receptor and subsequent modulation of downstream signaling pathways.

Estrogen Receptor Binding and Gene Regulation

2-Hydroxyestrone binds to both ERα and ERβ, albeit with a lower affinity than estradiol.[10] Upon binding, the receptor-ligand complex can translocate to the nucleus and bind to estrogen response elements (EREs) on the DNA, thereby regulating the transcription of target genes.[18][19] The specific conformational change induced by 2-hydroxyestrone binding may differ from that induced by estradiol, leading to the recruitment of different co-regulators and resulting in an altered transcriptional response, often with anti-proliferative effects.

Figure 1. Simplified diagram of estrogen receptor binding and gene regulation by estradiol and 2-hydroxyestrone.

Downregulation of Akt/mTOR Pathway

A key mechanism of 2-hydroxyestrone's anti-proliferative effect is its ability to downregulate the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[20] In contrast to estradiol, which can activate this pathway, 2-hydroxyestrone has been shown to inhibit the expression of key proteins within this cascade in breast cancer cells.[20]

Figure 2. Modulation of the Akt/mTOR signaling pathway by estradiol and 2-hydroxyestrone.

Metabolic Pathway of 2-Hydroxyestrone

2-Hydroxyestrone is a central molecule in the metabolic cascade of estrogens. Its formation and subsequent methylation are key steps in estrogen detoxification.

Figure 3. Simplified metabolic pathway of estrone showing the formation and methylation of 2-hydroxyestrone.

Conclusion

2-Hydroxyestrone has evolved from being considered a minor metabolic byproduct to a key player in the complex biology of estrogens. Its discovery and the subsequent elucidation of its anti-estrogenic properties have opened new avenues for research into hormone-dependent diseases. The experimental protocols for its quantification, particularly ELISA and GC-MS, are well-established, enabling its measurement in large-scale clinical and epidemiological studies. The ability of 2-hydroxyestrone to modulate critical signaling pathways, such as the Akt/mTOR cascade, highlights its potential as a biomarker and a target for therapeutic intervention. This technical guide serves as a foundational resource for professionals in the field, summarizing the critical knowledge base of this important estrogen metabolite.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Role of 2-hydroxyestrone in estrogen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiestrogen action of 2-hydroxyestrone on MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Hydroxyestrone - Wikipedia [en.wikipedia.org]

- 6. Association of CYP1A1 polymorphisms with differential metabolic activation of 17beta-estradiol and estrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of the oxidative metabolites of 17beta-estradiol and estrone formed by 15 selectively expressed human cytochrome p450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Changes in 2-Hydroxyestrone and 16α-Hydroxyestrone Metabolism with Flaxseed Consumption: Modification by COMT and CYP1B1 Genotype - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting the PI3K/Akt/mTOR pathway in estrogen-receptor positive HER2 negative advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Estrogen metabolite ratio: Is the 2-hydroxyestrone to 16α-hydroxyestrone ratio predictive for breast cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Circulating 2-hydroxy and 16-α hydroxy estrone levels and risk of breast cancer among postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A new ELISA kit for measuring urinary 2-hydroxyestrone, 16alpha-hydroxyestrone, and their ratio: reproducibility, validity, and assay performance after freeze-thaw cycling and preservation by boric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of [2H8] estradiol, [2H7] estrone, [2H6] 2-hydroxyestrone and [2H6] 4-hydroxyestrone as internal standards for selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4-hydroxyestrone, isolation and identification in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Increased Urinary Excretion of 2-Hydroxyestrone but not 16α-Hydroxyestrone in Premenopausal Women during a Soya Diet Containing Isoflavones1 | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. iris.unito.it [iris.unito.it]

- 18. sciencedaily.com [sciencedaily.com]

- 19. How estrogen regulates gene expression [analytica-world.com]

- 20. Opposite estrogen effects of estrone and 2-hydroxyestrone on MCF-7 sensitivity to the cytotoxic action of cell growth, oxidative stress and inflammation activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

LC-MS/MS protocol for quantifying 2-hydroxyestrone in human plasma

An LC-MS/MS protocol for the quantification of 2-hydroxyestrone (2-OHE1), a critical estrogen metabolite, in human plasma is presented. This document is intended for researchers, scientists, and professionals in drug development who require a sensitive and robust method for analyzing estrogen metabolism. 2-OHE1 is a key biomarker in various physiological and pathological processes, and its accurate measurement is crucial for research in areas such as hormonal carcinogenesis.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity, overcoming the limitations of traditional immunoassays.[3][4]

This protocol details a method involving enzymatic hydrolysis to measure total (conjugated and unconjugated) 2-OHE1, solid-phase extraction for sample cleanup, and derivatization to enhance ionization efficiency and sensitivity, followed by LC-MS/MS detection.

Principle of the Method

The method quantifies total 2-hydroxyestrone in human plasma. A stable isotope-labeled internal standard (e.g., 2-hydroxyestrone-d4) is added to the plasma sample to account for analyte loss during sample processing and to correct for matrix effects. The sample then undergoes enzymatic hydrolysis to cleave glucuronide and sulfate conjugates, releasing the unconjugated form of 2-OHE1.[5][6] The analyte and internal standard are then extracted and purified from the plasma matrix using solid-phase extraction (SPE). To enhance sensitivity, the extracted estrogens are derivatized, for example with dansyl chloride, which adds a readily ionizable group.[7][8] The derivatized sample is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 analytical column, and detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by creating a calibration curve from the peak area ratio of the analyte to the internal standard versus the concentration of the calibrators.

Materials and Reagents

| Item | Supplier Example | Notes |

| 2-Hydroxyestrone (2-OHE1) | Steraloids, Inc. | Analytical Standard |

| 2-Hydroxyestrone-d4 (or similar) | C/D/N Isotopes, Inc. | Internal Standard (IS) |

| Methanol (LC-MS Grade) | Fisher Scientific | Solvent |

| Acetonitrile (LC-MS Grade) | Fisher Scientific | Solvent |

| Water (LC-MS Grade) | Fisher Scientific | Solvent |

| Formic Acid (≥99%) | Sigma-Aldrich | Mobile Phase Additive |

| L-Ascorbic Acid | Sigma-Aldrich | Antioxidant |

| β-glucuronidase/sulfatase | Sigma-Aldrich (from Helix pomatia) | Enzyme for hydrolysis |

| Sodium Acetate Buffer (0.15 M, pH 4.1) | In-house preparation | Hydrolysis Buffer |

| Dansyl Chloride | Sigma-Aldrich | Derivatization Reagent |

| Sodium Bicarbonate Buffer (100 mM, pH 9) | In-house preparation | Derivatization Buffer |

| Oasis® MCX SPE Cartridges (3 cc, 60 mg) | Waters | Solid-Phase Extraction |

| Human Plasma (charcoal-stripped) | Sigma-Aldrich | For standards and QCs |

Instrumentation and Analytical Conditions

| Parameter | Specification |

| LC System | UHPLC System (e.g., Shimadzu Nexera X2, Vanquish Horizon) |

| Mass Spectrometer | Triple Quadrupole MS (e.g., QTrap 6500+, TSQ Altis) |

| Analytical Column | ACE Excel 2 C18-PFP (2 µm, 2.1 mm × 150 mm) or equivalent |

| Column Temperature | 40 °C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| LC Gradient | 0-1 min: 30% B; 1-10 min: 30% to 95% B; 10-12 min: 95% B; 12.1-15 min: 30% B |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Spray Voltage | +4500 V |

| Source Temperature | 500 °C |

| Collision Gas | Argon |

Mass Spectrometry Transitions

MRM transitions should be optimized for the specific instrument used. The following are representative transitions for dansylated 2-OHE1.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 2-OHE1-dansyl | 520.2 | 171.1 | Optimized (e.g., 35-45) |

| 2-OHE1-d4-dansyl (IS) | 524.2 | 171.1 | Optimized (e.g., 35-45) |

Experimental Protocols

Preparation of Standards and Quality Controls (QCs)

-

Stock Solutions: Prepare individual stock solutions of 2-OHE1 and 2-OHE1-d4 in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the 2-OHE1 stock solution with methanol:water (50:50) to create a series of working standard solutions for the calibration curve (e.g., 1 to 2000 pg/mL).

-

QC Samples: Prepare QC samples in charcoal-stripped human plasma at low, medium, and high concentrations (e.g., 5, 50, and 1500 pg/mL).

-

Internal Standard (IS) Working Solution: Prepare a working solution of 2-OHE1-d4 in methanol at a concentration of 2 ng/mL.

Sample Preparation

-

Thawing: Thaw plasma samples, calibrators, and QCs on ice.

-

Aliquoting: Pipette 500 µL of each sample, calibrator, or QC into a 2 mL polypropylene tube.

-

Internal Standard Addition: Add 20 µL of the IS working solution (2 ng/mL) to all tubes except for blank matrix samples. Vortex briefly.

-

Enzymatic Hydrolysis (for Total 2-OHE1):

-

Solid-Phase Extraction (SPE):

-

Condition an Oasis MCX SPE cartridge with 2 mL of methanol followed by 2 mL of water.[7]

-

Load the entire hydrolyzed sample onto the cartridge and allow it to pass through under gravity.

-

Wash the cartridge with 2 mL of water, followed by 2 mL of 10% methanol in water.

-

Elute the analytes with 2 mL of 5% ammonia in methanol.[9]

-

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

-

Derivatization:

-

Reconstitute the dried residue in 75 µL of 100 mM sodium bicarbonate buffer (pH 9).

-

Add 75 µL of dansyl chloride solution (3 mg/mL in acetone).

-

Cap the tube, vortex, and incubate at 65 °C for 15 minutes.[10]

-

-

Final Reconstitution: After cooling, transfer the reaction mixture to an autosampler vial insert for LC-MS/MS analysis.

Data Presentation and Method Performance

Data is acquired and processed using the instrument's software. A calibration curve is generated by plotting the peak area ratio of 2-OHE1 to 2-OHE1-d4 against the nominal concentration of the calibrators using a weighted (1/x²) linear regression.

Table 1: Typical Method Validation Parameters

| Parameter | Typical Result | Reference |

| Linearity Range | 2 - 2000 pg/mL | [7][11] |

| Correlation Coefficient (r²) | > 0.99 | [7][9] |

| Lower Limit of Quantitation (LOQ) | 2 pg/mL | [7][11] |

| Intra-day Precision (%CV) | < 15% | [4][7] |

| Inter-day Precision (%CV) | < 15% | [4][7] |

| Accuracy (% Bias) | 85 - 115% | [4][7] |

| Mean Recovery | > 85% | [4][8] |

Visualizations

Estrogen Metabolism Pathway

The following diagram illustrates the metabolic conversion of estrone (E1) to 2-hydroxyestrone (2-OHE1) and its subsequent methylation.

Caption: Metabolic pathway of estrone hydroxylation and methylation.

Experimental Workflow

This diagram outlines the complete analytical procedure from plasma sample to final data.

Caption: Workflow for 2-hydroxyestrone quantification in plasma.

References

- 1. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Estrogen metabolite ratio: Is the 2-hydroxyestrone to 16α-hydroxyestrone ratio predictive for breast cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ultra-high sensitivity analysis of estrogens for special populations in serum and plasma by liquid chromatography-mass spectrometry: assay considerations and suggested practices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Liquid chromatography-time-of-flight high-resolution mass spectrometry study and determination of the dansylated products of estrogens and their hydroxylated metabolites in water and wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioanalytical LC–MS Method for the Quantification of Plasma Androgens and Androgen Glucuronides in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Improved profiling of estrogen metabolites by orbitrap LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Urinary Estrogen Metabolites by GC-MS with a 13C6-Labeled Internal Standard

Abstract

This application note details a robust and sensitive method for the quantitative analysis of a panel of 14 urinary estrogen metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) coupled with stable isotope dilution employing a 13C6-labeled internal standard. The protocol provides a comprehensive workflow, including enzymatic hydrolysis of conjugated estrogens, solid-phase extraction (SPE) for sample cleanup and concentration, and derivatization to enhance volatility and ionization efficiency. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This method is suitable for researchers, scientists, and drug development professionals investigating estrogen metabolism in various physiological and pathological states.

Introduction

Estrogens and their metabolites play crucial roles in numerous biological processes, and their dysregulation is implicated in the pathogenesis of various diseases, including hormone-dependent cancers. Accurate and precise quantification of the complete estrogen metabolite profile in urine is therefore essential for both clinical diagnostics and biomedical research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for steroid hormone analysis, offering high sensitivity and selectivity.[1][2] However, the analysis of estrogens is challenging due to their low concentrations and the need for derivatization to improve their chromatographic properties.[2]

Stable isotope dilution mass spectrometry is considered the gold standard for quantitative analysis of endogenous compounds in complex biological matrices.[3] This method involves the addition of a known amount of a stable isotope-labeled analog of the analyte (e.g., 13C6-labeled estrogen) as an internal standard at the beginning of the sample preparation process. This internal standard behaves identically to the endogenous analyte throughout extraction, derivatization, and GC-MS analysis, allowing for accurate correction of any sample losses or variations in instrument response.

This application note provides a detailed protocol for the simultaneous quantification of 14 key urinary estrogen metabolites, including estrone, estradiol, and their hydroxylated and methoxylated derivatives, using a 13C6-labeled internal standard and GC-MS.

Experimental Workflow

Figure 1: Experimental workflow for GC-MS analysis of urinary estrogen metabolites.

Materials and Reagents

-

Solvents: Methanol, n-hexane (HPLC grade)

-

Reagents:

-

β-glucuronidase/arylsulfatase from Helix pomatia

-

0.2 M Acetate buffer (pH 5.2)

-

L-ascorbic acid

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Derivatizing agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with ammonium iodide (NH4I) and dithioerythritol

-

13C6-labeled estrogen internal standard (e.g., 13C6-Estrone or 13C6-Estradiol, depending on the primary analytes of interest and commercial availability; a mix of labeled standards is ideal if available).

-

-

Standards: Analytical standards of the 14 target estrogen metabolites.

-

Nitrogen gas supply for evaporation.

-

Heating block or water bath.

-

Vortex mixer and centrifuge.

Experimental Protocols

Sample Preparation

-

Urine Collection and Storage: Collect 24-hour or first-morning void urine samples. To prevent the degradation of catechol estrogens, add L-ascorbic acid (1 mg/mL) to the collection container.[4] Store samples at -80°C until analysis.

-

Internal Standard Spiking: Thaw urine samples at room temperature. Centrifuge at 3000 rpm for 10 minutes to remove particulate matter. To 2 mL of the supernatant, add a known amount of the 13C6-labeled internal standard solution.

-

Enzymatic Hydrolysis: To deconjugate the estrogen metabolites, add 1 mL of 0.2 M acetate buffer (pH 5.2) and 50 µL of β-glucuronidase/arylsulfatase solution to the urine sample.[4] Incubate the mixture at 55°C for 3 hours.[4][5]

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the estrogen metabolites with 5 mL of methanol.

-

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[4]

Derivatization

-

To the dried residue, add 50 µL of the derivatizing solution (MSTFA/NH4I/dithioerythritol; 1000:2:4 v/w/w).[6]

-

Seal the vial and heat at 70°C for 1 hour to form the trimethylsilyl (TMS) derivatives.[6]

-

Cool the sample to room temperature before GC-MS analysis.

GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Injection Volume: 2 µL (splitless mode)[6]

-

Injector Temperature: 285°C

-

Column: MXT-1 or similar high-temperature capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)[4]

-

Oven Temperature Program:

-

Initial temperature: 200°C, hold for 2 minutes.

-

Ramp 1: 8°C/min to 225°C.

-

Ramp 2: 3°C/min to 234°C, hold for 3 minutes.

-

Ramp 3: 40°C/min to 315°C, hold for 3 minutes.[6]

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[4] Monitor characteristic ions for each estrogen metabolite and the 13C6-labeled internal standard.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Data Presentation

Quantitative Data Summary

The following table summarizes the limits of quantification (LOQ) and typical concentration ranges for the 14 estrogen metabolites in urine from postmenopausal women, as determined by a validated GC-MS method.

| Estrogen Metabolite | Abbreviation | Limit of Quantification (LOQ) (ng/mL) |

| Estrone | E1 | 0.02 - 0.1 |

| 17β-Estradiol | E2 | 0.02 - 0.1 |

| Estriol | E3 | 0.02 - 0.1 |

| 2-Hydroxyestrone | 2-OHE1 | 0.02 - 0.1 |

| 4-Hydroxyestrone | 4-OHE1 | 0.02 - 0.1 |

| 16α-Hydroxyestrone | 16α-OHE1 | 0.02 - 0.1 |

| 2-Methoxyestrone | 2-MeOE1 | 0.02 - 0.1 |

| 4-Methoxyestrone | 4-MeOE1 | 0.02 - 0.1 |

| 2-Hydroxyestradiol | 2-OHE2 | 0.02 - 0.1 |

| 4-Hydroxyestradiol | 4-OHE2 | 0.02 - 0.1 |

| 2-Methoxyestradiol | 2-MeOE2 | 0.02 - 0.1 |

| 16-Ketoestradiol | 16-ketoE2 | 0.02 - 0.1 |

| 16-Epiestriol | 16-epiE3 | 0.02 - 0.1 |

| 2-Hydroxyestriol | 2-OHE3 | 0.5 |

Data adapted from a validated GC-MS method for urinary estrogen analysis.[4][7]

Signaling Pathway Diagram

Figure 2: Simplified major pathways of estrogen metabolism.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantitative analysis of a comprehensive panel of urinary estrogen metabolites. The incorporation of a 13C6-labeled internal standard ensures high accuracy and precision, making this protocol well-suited for demanding research and clinical applications. The detailed experimental procedures and data presentation guidelines will enable researchers to implement this method effectively in their laboratories for the study of estrogen metabolism and its role in health and disease.

References

- 1. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. endocrine-abstracts.org [endocrine-abstracts.org]

- 3. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iris.unito.it [iris.unito.it]

- 7. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

Application Notes & Protocols for Serum 2-Hydroxyestrone Analysis

Introduction

2-Hydroxyestrone (2-OHE1) is a significant metabolite of estrone, formed through the action of cytochrome P450 enzymes.[1] The balance between different estrogen metabolites, such as 2-OHE1 and 16α-hydroxyestrone, is crucial, and imbalances have been linked to the pathophysiology of certain diseases, including breast cancer.[1][2] Accurate quantification of 2-OHE1 in serum is therefore vital for clinical research and drug development. However, the low circulating concentrations of estrogens and the complexity of the serum matrix present analytical challenges.[3]

Effective sample preparation is a critical step to remove interfering substances like proteins and lipids, concentrate the analyte, and ensure accurate and reproducible results.[4][5][6] This document provides detailed protocols for the most common sample preparation techniques for serum 2-hydroxyestrone analysis: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), primarily for use with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Estrogen Metabolism Pathway

The following diagram illustrates the metabolic pathway leading to the formation of 2-hydroxyestrone from parent estrogens.

Overall Experimental Workflow

Successful analysis of 2-hydroxyestrone involves several key stages, from initial sample collection to final data acquisition. The general workflow is applicable to all subsequent detailed protocols.

Protein Precipitation (PPT)

Application Note: Protein precipitation is a straightforward and rapid method for sample cleanup, making it suitable for high-throughput analysis.[7] It involves adding a water-miscible organic solvent (e.g., acetonitrile, methanol) to the serum sample to denature and precipitate proteins.[5][7] While fast and cost-effective, this method is less selective than LLE or SPE and may result in a "dirtier" extract with more matrix effects. It can also lead to the loss of target analytes due to co-precipitation.[7]

Experimental Protocol:

-

Sample Preparation: Aliquot 200 µL of serum into a microcentrifuge tube.

-

Internal Standard: Add the appropriate internal standard solution.

-

Precipitation: Add 600 µL of ice-cold acetonitrile (a 3:1 solvent-to-serum ratio is common).[7]

-

Mixing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.[7]

-

Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[8]

-

Supernatant Collection: Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.

-

Evaporation: Dry the supernatant under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol/water) for LC-MS/MS analysis.[9]

Liquid-Liquid Extraction (LLE)

Application Note: LLE separates compounds based on their differential solubilities in two immiscible liquid phases (typically aqueous and organic). For estrogens, solvents like diethyl ether, ethyl acetate, or methyl tert-butyl ether (MTBE) are commonly used.[4][10] LLE provides a cleaner extract than PPT but is more labor-intensive and time-consuming. An advanced alternative is Supported Liquid Extraction (SLE), which uses a solid support to immobilize the aqueous phase, preventing emulsion formation and improving reproducibility.[11][12]

Experimental Protocol:

-

Sample Preparation: To 500 µL of serum in a glass tube, add the internal standard.

-

Extraction: Add 2.5 mL of diethyl ether (a 5:1 solvent-to-sample ratio).[4][6]

-

Mixing: Vortex the mixture for 2 minutes. Allow the layers to separate for 5 minutes.[4]

-

Phase Separation: Freeze the aqueous (bottom) layer in a dry ice/ethanol bath.

-

Solvent Collection: Decant the organic (top) layer containing the analyte into a clean tube.[4]

-

Repeat (Optional): For maximum recovery, the extraction can be repeated, and the organic layers pooled.[4]

-

Evaporation: Dry the pooled organic extract under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for analysis.

Solid-Phase Extraction (SPE)

Application Note: SPE is a highly selective and robust technique that provides the cleanest extracts, minimizing matrix effects and improving sensitivity.[13] It utilizes a solid sorbent (e.g., C18, polymeric) packed into a cartridge or 96-well plate to retain the analyte of interest from the liquid sample.[13] Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of organic solvent. While highly effective, SPE requires method development to optimize sorbent choice, wash, and elution steps.[14]

Experimental Protocol (using a C18 cartridge):

-

Sample Pre-treatment: Dilute 500 µL of serum (spiked with internal standard) 1:1 with a suitable buffer (e.g., 0.1 M acetate buffer, pH 4.0).[15]

-

Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 200 mg) by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the sorbent to dry.[4]

-

Sample Loading: Load the pre-treated serum sample onto the conditioned cartridge.

-

Washing: Wash the cartridge with 5 mL of 5% (v/v) methanol in water to remove polar interferences.[14]

-

Drying: Dry the cartridge under vacuum for 5-10 minutes.

-

Elution: Elute the 2-hydroxyestrone with 2 mL of methanol or ethyl acetate into a clean collection tube.[3]

-

Evaporation: Dry the eluate under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for analysis.

Supplementary Protocols

Enzymatic Hydrolysis for Total 2-OHE1

In circulation, estrogens and their metabolites exist in both free and conjugated (glucuronidated or sulfated) forms. To measure the total concentration, an enzymatic hydrolysis step is required to cleave these conjugates.

Protocol:

-

To 500 µL of serum (spiked with internal standard), add 100 µL of β-glucuronidase/sulfatase from Helix pomatia.[8][10]

-

Add 2.0 mL of a suitable buffer (e.g., 0.1 M acetate buffer, pH 4.0).[8][10]

-

Vortex the sample and incubate in a water bath at 37-63°C for 4-8 hours (or as recommended by the enzyme manufacturer).[8][10]

-

After incubation, proceed with one of the extraction protocols described above.

Derivatization for Enhanced Sensitivity

For very low concentrations of 2-OHE1, derivatization can significantly enhance ionization efficiency and sensitivity in LC-MS/MS analysis.[16] Dansyl chloride is a common derivatizing agent for estrogens.[16][17] Derivatization is also necessary for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to create more volatile and thermally stable products.[18][19]

Data Presentation: Comparison of Techniques

The following tables summarize typical performance data for the analysis of estrogens and their metabolites using different sample preparation methods coupled with LC-MS/MS.

Table 1: Recovery and Precision Data

| Preparation Method | Analyte | Average Recovery (%) | Precision (RSD/CV %) | Reference |

| Solid-Phase Extraction | Estrogens | 80 - 105% | 2.8 - 5.8% | [20] |

| Supported Liquid Ext. | Estrone/Estradiol | >75% | <10% | [11] |

| Liquid-Liquid Ext. | Four Estrogens | 88 - 108% | 4.5 - 9.5% | [2] |

| Protein Precipitation | Steroids | 93.5% (relative) | 3.8% | [21] |

Table 2: Sensitivity and Linearity Data

| Preparation Method | Analyte(s) | LOQ / LOD | Linearity (r²) | Reference |

| SPE with Derivatization | Estrogen Metabolites | 0.43–2.17 pg (on column) | >0.99 | [16] |

| Supported Liquid Ext. | Steroid Panel | 5 pg/mL | >0.99 | [11] |

| LLE (no derivatization) | E1, 16-OHE1 | LOD: 1.0 pg/mL | Not specified | [2] |

| SPE (fast method) | Estrone/Estradiol | 5 pg/mL | Not specified | [22] |

Disclaimer: The performance metrics listed are examples from the literature and may vary significantly based on the specific laboratory conditions, instrumentation, and protocol optimizations. Each laboratory should validate its own method.

References

- 1. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.ed.ac.uk [research.ed.ac.uk]

- 4. arborassays.com [arborassays.com]

- 5. Protein Precipitation Method | Phenomenex [phenomenex.com]

- 6. zellx.de [zellx.de]

- 7. agilent.com [agilent.com]

- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 9. A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of serum estrogen and estrogen metabolites in pre- and postmenopausal women with osteoarthritis using high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 12. biotage.com [biotage.com]